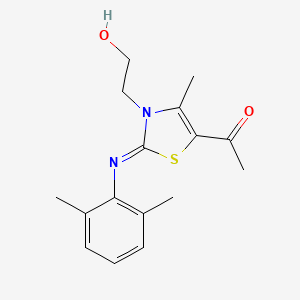
N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide, also known as BAY 41-2272, is a chemical compound that belongs to the class of benzamides. It was first synthesized in 2001 by Bayer AG, a German multinational pharmaceutical company. BAY 41-2272 has gained attention in the scientific community due to its potential therapeutic applications in various diseases such as pulmonary hypertension, erectile dysfunction, and cancer.
Mécanisme D'action
N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide 41-2272 exerts its pharmacological effects by activating the enzyme soluble guanylate cyclase (sGC), which converts guanosine triphosphate (GTP) to cGMP. cGMP then activates protein kinase G (PKG), leading to various downstream effects such as vasodilation, smooth muscle relaxation, and inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have various biochemical and physiological effects. In pulmonary hypertension, this compound 41-2272 leads to a decrease in pulmonary arterial pressure by relaxing the smooth muscles in the blood vessels. In erectile dysfunction, this compound 41-2272 leads to vasodilation and increased blood flow to the penis by increasing the levels of cGMP. In cancer, this compound 41-2272 inhibits the growth and proliferation of cancer cells by targeting various signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide 41-2272 has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it an ideal tool for studying various signaling pathways. It is also readily available from commercial sources, making it easy to obtain for research purposes. However, one limitation of this compound 41-2272 is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide 41-2272. One area of interest is the development of more potent and selective sGC activators for use in the treatment of various diseases. Another area of interest is the investigation of the potential anti-cancer effects of this compound 41-2272 in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the exact mechanisms of action of this compound 41-2272 in various diseases.
Méthodes De Synthèse
The synthesis of N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide 41-2272 involves a multi-step process that starts with the reaction of 2-nitro-4-trifluoromethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methyl ethanolamine in the presence of triethylamine to yield the intermediate methylamino ester. Finally, the methylamino ester is reacted with 2-hydroxyethylamine to form the desired product, this compound 41-2272.
Applications De Recherche Scientifique
N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases. In pulmonary hypertension, this compound 41-2272 has been shown to relax the smooth muscles in the blood vessels, leading to a decrease in pulmonary arterial pressure. In erectile dysfunction, this compound 41-2272 has been shown to increase the levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and increased blood flow to the penis. In cancer, this compound 41-2272 has been shown to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways.
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-15-9-6-7(11(12,13)14)2-3-8(9)10(18)16-4-5-17/h2-3,6,15,17H,4-5H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKILNUJEVTGSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)C(F)(F)F)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2785226.png)

![[2-(Benzhydrylamino)-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B2785228.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea](/img/structure/B2785229.png)


![N-[(1-Oxo-3,4-dihydro-2H-isoquinolin-7-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2785233.png)

![[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2785236.png)

![N-cyclohexyl-2-[6-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2785243.png)